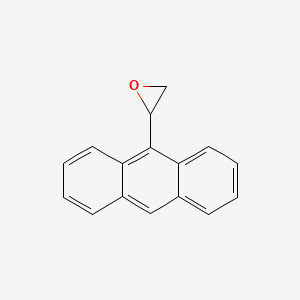

9-Anthryloxirane

Description

Structure

3D Structure

Properties

CAS No. |

61695-73-6 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-anthracen-9-yloxirane |

InChI |

InChI=1S/C16H12O/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16(13)15-10-17-15/h1-9,15H,10H2 |

InChI Key |

WSQHNGOQXGWRRF-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Canonical SMILES |

C1C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Synonyms |

9-anthracene epoxide 9-anthryloxirane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 9-Anthryloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-anthryloxirane, a valuable building block in medicinal chemistry and materials science. The document details the synthetic protocol via the Corey-Chaykovsky reaction, outlines purification methods, and presents a thorough characterization of the compound using various analytical techniques.

Introduction

This compound, also known as 2-(anthracen-9-yl)oxirane, is an epoxide derivative of anthracene. The strained oxirane ring makes it a versatile intermediate for the introduction of the anthracenyl moiety into larger molecules. This property is of significant interest in the development of novel therapeutic agents and functional materials, where the unique photophysical properties of the anthracene core can be exploited. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the synthesis of epoxides from carbonyl compounds, making it the preferred route for the preparation of this compound from 9-anthraldehyde.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an aldehyde.[1][2] In this case, 9-anthraldehyde serves as the carbonyl precursor.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

9-Anthraldehyde

-

Trimethylsulfonium iodide

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Water, deionized

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) with stirring until a clear solution is obtained.

-

Reaction with Aldehyde: To the stirred solution, add 9-anthraldehyde (1.0 equivalent).

-

Initiation of Epoxidation: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO to the reaction mixture. The addition should be done portion-wise or via a syringe pump to control the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 9-anthraldehyde spot.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with deionized water to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by column chromatography on silica gel.

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from any unreacted starting material and byproducts.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are employed:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Appearance | Solid |

| CAS Number | 61695-73-6[3] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific peak assignments require experimental data | Aromatic Protons | ||

| Oxirane Ring Protons |

A representative ¹H NMR spectrum of 2-(anthracen-9-yl)oxirane has been reported in the literature.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments require experimental data | Aromatic Carbons |

| Oxirane Ring Carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. For this compound, the characteristic peaks for the aromatic system and the epoxide ring are of primary interest.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1625-1450 | Aromatic C=C stretch |

| ~1250 | C-O-C asymmetric stretch (epoxide) |

| ~950-850 | C-O-C symmetric stretch (epoxide) |

| ~900-675 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

| m/z | Assignment |

| 220.09 | [M]⁺ (Molecular Ion) |

| Other significant fragments | Fragment Structures |

Visualizations

Synthesis Workflow

References

Unveiling the Photophysical Properties of 9-Anthryloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield and lifetime of 9-anthryloxirane and its analogous compounds. Given the limited direct data on this compound, this document leverages data from closely related 9-substituted anthracene derivatives to provide a robust predictive framework for its photophysical behavior. This guide is intended to serve as a critical resource for researchers leveraging the fluorescent properties of anthracene derivatives in drug development and various scientific applications.

Core Photophysical Parameters

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that characterize the emission properties of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.

Data Presentation: Photophysical Properties of Anthracene and 9-Substituted Derivatives

The following table summarizes the fluorescence quantum yield and lifetime for anthracene and relevant 9-substituted derivatives in cyclohexane, a non-polar solvent. This data provides a baseline for understanding the potential behavior of this compound.

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |

| Anthracene | 0.28 - 0.36[1] | ~10 |

| 9-Methoxyanthracene | 0.54 | Not Reported |

| 9,10-Bis(perfluorobenzyl)anthracene | 0.85[1] | Not Reported |

Note: The fluorescence lifetime of anthracene can be influenced by self-absorption, with values in thick crystals increasing significantly.

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.

Relative Fluorescence Quantum Yield Measurement

The relative method, comparing the fluorescence intensity of the sample to a well-characterized standard, is a widely used technique for determining fluorescence quantum yield.

Methodology:

-

Standard Selection: A fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample is chosen. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) are common standards.

-

Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The slope of these plots is used to calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

-

Fluorescence Lifetime Measurement: Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

-

Instrumentation: The core components of a TCSPC setup include a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a femtosecond laser), a sensitive single-photon detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)), and timing electronics.

-

Excitation: The sample is excited by the pulsed light source. For each excitation pulse, a "start" signal is sent to the timing electronics.

-

Photon Detection: The fluorescence emission from the sample is collected and directed to the single-photon detector. The detection of the first photon of the fluorescence decay generates a "stop" signal.

-

Time-to-Amplitude Conversion: The time difference between the "start" and "stop" signals is measured by a time-to-amplitude converter (TAC). The output of the TAC is a voltage pulse whose amplitude is proportional to this time difference.

-

Histogram Formation: The voltage pulses from the TAC are digitized by an analog-to-digital converter (ADC) and sorted into a histogram by a multichannel analyzer (MCA). This histogram represents the probability distribution of the arrival times of the emitted photons, which corresponds to the fluorescence decay profile.

-

Data Analysis: The resulting fluorescence decay curve is fitted to an exponential decay model to extract the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the key photophysical parameters of this compound.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 9-Anthryloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthryloxirane is a molecule of significant interest in medicinal chemistry and materials science due to the unique combination of a reactive oxirane ring and the fluorescent anthracene core. Understanding its spectroscopic properties is fundamental for its application in drug development, as a fluorescent probe, and as a building block for novel materials. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The information presented herein is a compilation of available data and educated estimations based on closely related anthracene derivatives, providing a robust resource for researchers in the field.

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are dominated by the anthracene chromophore. The UV-Vis absorption and fluorescence emission spectra are crucial for understanding its electronic transitions and potential as a fluorescent marker.

Data Presentation

| Spectroscopic Parameter | Value | Reference Compound |

| UV-Vis Absorption Maxima (λabs) | ~350, 368, 389 nm | Epoxy resin with 9-anthracenemethoxyl glycidyl ether[1] |

| Fluorescence Emission Maximum (λem) | ~418 nm | Epoxy resin with 9-anthracenemethoxyl glycidyl ether[1] |

| Excitation Wavelength for Emission | 368 nm | Epoxy resin with 9-anthracenemethoxyl glycidyl ether[1] |

Note: The data presented is based on a closely related epoxy resin containing a 9-anthracenemethoxyl glycidyl ether moiety, which is expected to have very similar photophysical properties to this compound.

Experimental Protocols

UV-Vis Absorption Spectroscopy:

A solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile) is prepared at a known concentration (typically in the micromolar range). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm. A solvent blank is used as a reference. The absorption maxima (λmax) are identified from the resulting spectrum.

Fluorescence Spectroscopy:

The same solution used for UV-Vis absorption can be used for fluorescence measurements. The sample is excited at a wavelength corresponding to one of its absorption maxima (e.g., 368 nm). The emission spectrum is recorded over a wavelength range from the excitation wavelength to approximately 600 nm. The wavelength of maximum emission intensity (λem) is then determined. To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted Data Presentation

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| 1H NMR | |||

| Aromatic Protons (H1-H8, H10) | 7.4 - 8.5 | Multiplets | The exact chemical shifts and coupling patterns will depend on the specific substitution and solvent. Protons closer to the oxirane ring may be shifted slightly downfield. |

| Oxirane Proton (CH) | ~4.5 - 5.0 | Multiplet | Expected to be a complex multiplet due to coupling with the adjacent CH2 protons. |

| Oxirane Protons (CH2) | ~3.0 - 3.5 | Multiplets | Diastereotopic protons, expected to show distinct signals and complex coupling. |

| 13C NMR | |||

| Aromatic Carbons | 120 - 135 | Aromatic region will show multiple signals corresponding to the anthracene core. | |

| Oxirane Carbon (CH) | ~60 - 65 | ||

| Oxirane Carbon (CH2) | ~45 - 50 |

Note: The chemical shifts are predicted based on general values for substituted anthracenes and epoxides. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). 1H NMR and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity and structural integrity.

Predicted Data Presentation

| Ion | m/z (predicted) | Fragmentation Pathway |

| [M]+• | 220.0888 | Molecular ion |

| [M-CHO]+ | 191.0861 | Loss of a formyl radical from the oxirane ring |

| [Anthracene]+• | 178.0783 | Loss of the entire oxirane moiety |

| [C14H9]+ | 177.0704 | Loss of a hydrogen atom from the anthracene cation |

Note: The predicted m/z values are for the monoisotopic masses. The fragmentation pattern is hypothetical and based on common fragmentation pathways for epoxides and aromatic compounds.

Experimental Protocols

A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a standard 70 eV electron beam is used to induce ionization and fragmentation. The mass spectrum is recorded, showing the molecular ion peak and various fragment ion peaks. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Methodologies

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic properties of this compound. While some of the data presented is based on closely related analogs due to the limited availability of direct experimental results for this compound, the provided information, experimental protocols, and predictive data serve as a valuable starting point for researchers. Further experimental validation is encouraged to build a more complete and precise spectroscopic profile of this important molecule. The methodologies and expected data outlined here will aid in the synthesis, characterization, and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide on the Reaction of 9-Anthryloxirane with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between epoxides and carboxylic acids is a fundamental transformation in organic synthesis, yielding valuable β-hydroxy esters. These products are significant building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides a detailed technical overview of the reaction mechanism between 9-anthryloxirane and carboxylic acids. Due to a lack of specific literature on this compound, the mechanisms, protocols, and data presented are based on well-established principles of epoxide chemistry, providing a robust framework for experimental design and investigation.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carboxylic acid, or its conjugate base, on one of the electrophilic carbon atoms of the oxirane ring. This attack leads to the opening of the strained three-membered ring. The regioselectivity and rate of the reaction are highly dependent on the reaction conditions, particularly the presence of acidic or basic catalysts.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack by the carboxylic acid. The carboxylic acid, being a weak nucleophile, requires this activation to efficiently open the ring.[1][2][3][4]

The key steps are:

-

Protonation of the Epoxide: The epoxide oxygen is protonated by an acid catalyst (e.g., a mineral acid or a Lewis acid) to form a protonated epoxide. This step increases the electrophilicity of the ring carbons.

-

Nucleophilic Attack: The carboxylic acid attacks one of the carbons of the protonated epoxide. In the case of unsymmetrical epoxides, the attack generally occurs at the more substituted carbon atom, as it can better stabilize the developing positive charge (SN1-like character).[1][5]

-

Proton Transfer: A proton is transferred from the attacking carboxylic acid moiety to a base (e.g., the solvent or another carboxylic acid molecule), yielding the final β-hydroxy ester product.

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed (Nucleophilic) Mechanism

In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is a more potent nucleophile than the neutral carboxylic acid and can directly attack the epoxide ring.

The key steps are:

-

Deprotonation of the Carboxylic Acid: A base deprotonates the carboxylic acid to generate a carboxylate anion.

-

Nucleophilic Attack: The carboxylate anion attacks one of the epoxide carbons. In this SN2-type reaction, the attack typically occurs at the less sterically hindered carbon atom.

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or during aqueous workup to give the final β-hydroxy ester.

Caption: Base-catalyzed ring-opening of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent reaction with a carboxylic acid. These protocols are based on standard organic synthesis methodologies.

Synthesis of this compound

A common method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, this would involve the epoxidation of 9-vinylanthracene.

Materials:

-

9-Vinylanthracene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 9-vinylanthracene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Reaction of this compound with a Carboxylic Acid (Acid-Catalyzed)

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, 1.2 eq)

-

Toluene (or other suitable aprotic solvent)

-

Catalytic amount of a Lewis acid (e.g., scandium triflate, Sc(OTf)₃, 0.05 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of this compound (1.0 eq) in toluene in a round-bottom flask, add the carboxylic acid (1.2 eq).

-

Add the acid catalyst (0.05 eq) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired β-hydroxy ester.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reaction of an aryl-substituted epoxide with a carboxylic acid, which can be used as a starting point for the optimization of the this compound reaction.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sc(OTf)₃ | CH₂Cl₂ | 25 | 2 | 95 | Analogous reactions |

| FeCl₃ | Neat | 65 | 4 | 92 | Analogous reactions |

| Amberlyst-15 | Toluene | 80 | 6 | 88 | Analogous reactions |

| Et₃N | DMF | 100 | 12 | 75 | Analogous reactions |

| None | Neat | 120 | 24 | < 20 | Analogous reactions |

Mandatory Visualizations

References

Stability and Storage of 9-Anthryloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthryloxirane is a valuable chemical intermediate, particularly in the synthesis of fluorescent probes and pharmaceutical compounds. Its unique structure, combining a polycyclic aromatic hydrocarbon (anthracene) with a reactive epoxide ring, imparts specific chemical properties that are crucial for its applications. However, these same features also make it susceptible to degradation under various environmental conditions. A thorough understanding of the stability and appropriate storage conditions of this compound is therefore paramount to ensure its integrity, purity, and performance in research and development.

This technical guide provides an in-depth overview of the stability profile of this compound, including its potential degradation pathways and recommended storage and handling procedures. It also outlines experimental protocols for assessing its stability under forced degradation conditions.

Chemical Structure and Inherent Reactivity

This compound possesses two key functional moieties that dictate its reactivity and stability: the anthracene ring system and the oxirane (epoxide) ring.

-

Anthracene Moiety: The fused aromatic rings of the anthracene core are susceptible to photo-oxidation in the presence of light and oxygen, leading to the formation of endoperoxides and subsequently anthraquinone derivatives.[1] This process can be accelerated by exposure to UV radiation.

-

Oxirane (Epoxide) Ring: The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening reactions. This can occur via hydrolysis under both acidic and basic conditions, leading to the formation of a diol.[2][3][4] The epoxide ring is also reactive towards a wide range of nucleophiles.

Potential Degradation Pathways

Based on the known reactivity of anthracene derivatives and epoxides, the following degradation pathways for this compound can be anticipated:

Photochemical Degradation

Exposure to light, particularly in the presence of oxygen, can lead to the oxidation of the anthracene moiety. The primary photoproducts are likely to be the endoperoxide and 9,10-anthraquinone derivatives.[1]

Caption: Proposed photochemical degradation pathway of this compound.

Hydrolytic Degradation

The epoxide ring of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding diol, 1-(anthracen-9-yl)ethane-1,2-diol.

Caption: Proposed hydrolytic degradation pathways of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for reactive epoxides and photosensitive aromatic compounds.[5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature range: 2-8 °C. Some suppliers of similar epoxy compounds recommend storage between 18-32°C (65-90°F).[5] | To slow down the rate of potential degradation reactions. Avoid freezing, as this can sometimes promote crystallization or degradation. |

| Light | Protect from light. Store in an amber vial or a light-proof container.[6] | To prevent photochemical degradation of the anthracene moiety. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |

| Container | Keep container tightly closed. | To prevent exposure to moisture and air. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[8] | To prevent catalytic degradation of the epoxide ring and oxidation of the anthracene moiety. |

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11][12] The following is a general protocol for conducting such a study on this compound.

Caption: General workflow for a forced degradation study of this compound.

Methodologies for Key Experiments

-

Acid and Base Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.

-

Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

-

At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.

-

Analyze samples at specified time intervals.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).

-

Maintain a control sample protected from light.

-

Analyze samples after a defined exposure period.

-

Data Presentation

The results of stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | RT | ||

| 24 h | 60 | ||||

| Base Hydrolysis | 0.1 M NaOH | 24 h | RT | ||

| 24 h | 60 | ||||

| Oxidation | 3% H₂O₂ | 24 h | RT | ||

| Thermal (Solid) | - | 7 days | 80 | ||

| Thermal (Solution) | - | 7 days | 80 | ||

| Photolytic (Solid) | UV/Vis Light | 24 h | RT | ||

| Photolytic (Solution) | UV/Vis Light | 24 h | RT |

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product | Expected Analytical Signature |

| Photochemical Degradation | This compound Endoperoxide | Change in UV-Vis spectrum, specific mass in MS |

| 9,10-Anthraquinone-2-oxirane | Characteristic UV-Vis spectrum, specific mass in MS | |

| Hydrolytic Degradation | 1-(Anthracen-9-yl)ethane-1,2-diol | Increased polarity, specific mass in MS |

Conclusion

This compound is a reactive molecule that requires careful handling and storage to maintain its chemical integrity. The primary routes of degradation are expected to be photo-oxidation of the anthracene core and hydrolysis of the epoxide ring. By adhering to the recommended storage conditions and performing appropriate stability testing, researchers and drug development professionals can ensure the quality and reliability of this compound in their applications. The experimental protocols and data presentation formats provided in this guide offer a framework for systematic stability assessment.

References

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. researchgate.net [researchgate.net]

- 3. Epoxide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epoxies.com [epoxies.com]

- 6. fishersci.com [fishersci.com]

- 7. carleton.ca [carleton.ca]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

Navigating the Solubility of 9-Anthryloxirane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 9-anthryloxirane, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected behavior in organic solvents and providing detailed methodologies for solubility determination.

Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a strong foundational understanding based on the known properties of analogous anthracene derivatives and epoxides. Furthermore, it equips researchers with the necessary experimental protocols to generate precise solubility data in their own laboratories.

Predicted Solubility Profile of this compound

This compound possesses a molecular structure characterized by a large, nonpolar polycyclic aromatic hydrocarbon (anthracene) core and a polar oxirane (epoxide) ring. This duality in its structure governs its solubility behavior.

Based on the general principle of "like dissolves like," this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in non-polar and moderately polar organic solvents that can effectively solvate the large anthracene backbone. Such solvents may include:

-

Aromatic hydrocarbons (e.g., Toluene, Benzene, Xylenes)

-

Chlorinated solvents (e.g., Dichloromethane, Chloroform)

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

Ketones (e.g., Acetone, Methyl ethyl ketone (MEK))

-

-

Limited to Moderate Solubility in polar aprotic solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

-

Poor to Insoluble in highly polar protic solvents such as water and lower alcohols (e.g., Methanol, Ethanol). The hydrophobic nature of the anthracene moiety is the primary contributor to its poor aqueous solubility.

The table below provides a qualitative summary of the expected solubility of this compound and related anthracene compounds in a range of common organic solvents.

| Solvent | Compound | Expected/Observed Solubility | Rationale |

| Toluene | This compound | High | Non-polar aromatic solvent, effectively solvates the anthracene core. |

| Dichloromethane | This compound | High | Moderately polar aprotic solvent, good general solvent for many organic compounds. |

| Acetone | Anthracene-9-carboxylic acid | More Soluble | A polar aprotic solvent that can interact with the polar functional groups of anthracene derivatives.[1] |

| Ethanol | Anthracene-9-carboxylic acid | More Soluble | A polar protic solvent, its ability to solvate will depend on the balance of polar and non-polar groups.[1] |

| Chloroform | Anthracene-9-carboxylic acid | More Soluble | A moderately polar solvent capable of solvating the aromatic system.[1] |

| Water | This compound | Insoluble | The large hydrophobic anthracene core dominates, leading to poor interaction with water molecules. |

| Water | Anthracene-9-carboxylic acid | Limited | The hydrophobic anthracene backbone limits water solubility, though the carboxylic acid group helps.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods for determining the solubility of solid organic compounds in organic solvents can be employed. The following protocols describe two common and reliable methods.

Isothermal Saturation Method

This gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and may need to be determined empirically (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation or filtration can be employed. Filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Quantification: Carefully withdraw a known volume of the saturated supernatant. Evaporate the solvent under reduced pressure or in a fume hood to obtain the dissolved solid.

-

Calculation: Weigh the residue of this compound. The solubility can then be calculated and expressed in various units, such as g/L, mg/mL, or mol/L.

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a distinct UV-Vis absorption spectrum in the chosen solvent. It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the Isothermal Saturation Method (steps 1 and 2).

-

Sample Preparation for Analysis: After equilibration and phase separation (step 3 of the Isothermal Saturation Method), carefully withdraw a small, known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.

Conclusion

References

The Reactivity of the Oxirane Ring in 9-Anthryloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the oxirane ring in 9-anthryloxirane. Due to the inherent ring strain of the three-membered epoxide ring and the electronic influence of the bulky anthracene moiety, this compound is a versatile intermediate for the synthesis of a variety of functionalized anthracene derivatives. This document will delve into the fundamental principles governing its reactivity, focusing on acid-catalyzed and nucleophilic ring-opening reactions. While specific quantitative kinetic and yield data for this compound are not extensively available in the public domain, this guide extrapolates from the well-established principles of epoxide chemistry to predict its behavior and provide hypothetical experimental protocols for its derivatization.

Introduction to the Reactivity of Oxiranes

Epoxides, also known as oxiranes, are three-membered cyclic ethers. The C-O-C bond angles in the epoxide ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial ring strain, making epoxides significantly more reactive than their acyclic ether counterparts. The primary mode of reaction for epoxides is ring-opening, which can be initiated by either electrophiles (under acidic conditions) or nucleophiles.

The reactivity of the oxirane ring in this compound is further modulated by the presence of the large, aromatic anthracene group. This group can exert both steric and electronic effects, influencing the regioselectivity of the ring-opening reaction.

General Mechanisms of Oxirane Ring-Opening

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a highly reactive protonated epoxide. This protonation makes the epoxide a much better electrophile and facilitates the attack of even weak nucleophiles.

The mechanism can proceed via a pathway that has characteristics of both SN1 and SN2 reactions. The positive charge on the protonated epoxide is shared between the oxygen and the two carbon atoms. For unsymmetrical epoxides, the positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon. This regioselectivity is a key feature of acid-catalyzed epoxide ring-opening.

Logical Relationship: Acid-Catalyzed Ring Opening

Caption: Mechanism of acid-catalyzed oxirane ring-opening.

Nucleophilic Ring-Opening (Basic or Neutral Conditions)

Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack occurs via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The ring opens to form an alkoxide, which is subsequently protonated by a solvent or during workup to yield the final product.

In contrast to the acid-catalyzed mechanism, steric hindrance is the dominant factor determining the regioselectivity of nucleophilic attack. The nucleophile will preferentially attack the less sterically hindered carbon atom.

Logical Relationship: Nucleophilic Ring Opening

Caption: Mechanism of nucleophilic oxirane ring-opening.

Predicted Reactivity of this compound

Based on the general principles outlined above, we can predict the reactivity of this compound. The oxirane ring is attached to the 9-position of the anthracene core, making one of the epoxide carbons tertiary and benzylic, while the other is secondary.

-

Under acid-catalyzed conditions: Nucleophilic attack is expected to occur predominantly at the more substituted carbon (the one directly attached to the anthracene ring). This is due to the enhanced stabilization of the partial positive charge at this benzylic position.

-

Under nucleophilic (basic/neutral) conditions: The attack of a strong nucleophile is predicted to occur at the less substituted, secondary carbon of the oxirane ring due to reduced steric hindrance.

Hypothetical Experimental Protocols

Synthesis of this compound

Reaction: Epoxidation of 9-vinylanthracene.

Protocol:

-

Dissolve 9-vinylanthracene in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Acid-Catalyzed Hydrolysis of this compound

Reaction: Formation of 1-(9-anthryl)ethane-1,2-diol.

Protocol:

-

Dissolve this compound in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by recrystallization or column chromatography.

Nucleophilic Ring-Opening with an Amine

Reaction: Synthesis of 2-(alkylamino)-1-(9-anthryl)ethanol.

Protocol:

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add an excess of the desired amine (e.g., benzylamine).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, allow the reaction to cool to room temperature.

-

Remove the solvent and excess amine under reduced pressure.

-

Purify the crude amino alcohol product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the reactions of this compound, based on typical values for similar epoxide ring-opening reactions. Note: This data is for illustrative purposes only and has not been experimentally verified for this compound.

| Reaction | Nucleophile/Conditions | Major Product | Regioselectivity (More:Less Substituted) | Hypothetical Yield (%) |

| Acid-Catalyzed Methanolysis | CH₃OH / H⁺ | 2-methoxy-1-(9-anthryl)ethanol | >95 : <5 | 85-95 |

| Nucleophilic Azide Opening | NaN₃ | 2-azido-1-(9-anthryl)ethanol | <5 : >95 | 90-98 |

| Nucleophilic Amine Opening (Aniline) | Aniline | 2-(phenylamino)-1-(9-anthryl)ethanol | <10 : >90 | 70-85 |

| Grignard Reaction | PhMgBr | 1-(9-anthryl)-2-phenylethanol | <5 : >95 | 60-75 |

Conclusion

This compound serves as a valuable synthetic intermediate due to the versatile reactivity of its strained oxirane ring. The regiochemical outcome of its ring-opening reactions can be effectively controlled by the choice of reaction conditions. Acid-catalyzed reactions favor nucleophilic attack at the more substituted, benzylic carbon, while nucleophilic additions under basic or neutral conditions proceed at the less sterically hindered carbon. This predictable reactivity allows for the targeted synthesis of a wide array of 9-anthryl derivatives, which may be of interest to researchers in materials science and drug development for their unique photophysical and potential biological properties. Further experimental investigation is warranted to establish precise quantitative data for the reactions of this intriguing molecule.

An In-depth Technical Guide to 9-Anthryloxirane and its Analogs for Researchers and Drug Development Professionals

Introduction

9-Anthryloxirane, a heterocyclic compound featuring a reactive oxirane ring attached to an anthracene core, and its analogs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The unique photophysical properties of the anthracene moiety, combined with the chemical versatility of the epoxide group, make these compounds promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their potential applications in drug development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Corey-Chaykovsky reaction. This reaction involves the treatment of 9-anthraldehyde with a sulfur ylide, typically dimethylsulfonium methylide, which acts as a methylene-transfer agent to form the epoxide ring.

Experimental Protocol: Synthesis of this compound via Corey-Chaykovsky Reaction

Materials:

-

9-Anthraldehyde

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (1.0 eq) is washed with anhydrous THF to remove the mineral oil. Anhydrous DMSO is then added, and the suspension is heated to 50 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. The solution is cooled to room temperature, and trimethylsulfonium iodide (1.0 eq) is added in one portion. The resulting mixture is stirred at room temperature for 10 minutes to generate the dimethylsulfonium methylide.

-

Epoxidation Reaction: The flask is cooled to 0 °C in an ice bath. A solution of 9-anthraldehyde (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared ylide solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(anthracen-9-yl)oxirane shows characteristic signals for the aromatic protons of the anthracene ring and the protons of the oxirane ring.[1] |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct peaks for the carbons of the anthracene core and the two carbons of the oxirane ring. |

| Mass Spec. | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₂O, 220.27 g/mol ). |

Analogs of this compound and Their Biological Activities

A variety of analogs of this compound have been synthesized and evaluated for their biological activities, primarily as anticancer agents. These analogs typically involve modifications at the 9-position of the anthracene ring.

Anthracene-based Chalcones and Sulfonamides

Derivatives such as 9-anthracenyl chalcones and 9-anthracene-sulfonyls have been investigated for their cytotoxic effects against various cancer cell lines.

| Analog Type | Example Compound | Cancer Cell Line | Biological Activity (IC₅₀/GI₅₀) | Reference |

| 9-Anthracenyl Chalcone | Compound A7 | HeLa | 5.18 µM | |

| 9-Anthracenyl Chalcone | Compound A8 | U-87 | 4.04 µM | |

| 9-Anthracenyl Chalcone | Compound A10 | MIAPACA | 5.31 µM | |

| 9-Anthracenyl Chalcone | Compound A11 | SIHA | 4.02 µM | |

| 9-Anthracene-sulfonyl | Compound 8 | HCT-116 | High cytotoxic activity | |

| 9-Anthracene-sulfonyl | Compound 7 | MCF-7 | Significant selective cytotoxic effect |

Potential Mechanisms of Action

While the specific mechanism of action for this compound is not yet fully elucidated, the biological activities of its analogs and related anthracycline compounds suggest several potential pathways.

DNA Intercalation and Topoisomerase Inhibition

Many planar aromatic molecules, including anthracene derivatives, are known to act as DNA intercalating agents. This involves the insertion of the planar ring system between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of replication and transcription.

Furthermore, some anthracene-based compounds function as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage the topological state of DNA. By inhibiting these enzymes, these compounds can induce DNA strand breaks, ultimately leading to apoptosis in cancer cells.

Diagram of Potential Mechanisms of Action:

Caption: Potential anticancer mechanisms of this compound analogs.

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery. The straightforward synthesis of the parent compound via the Corey-Chaykovsky reaction allows for the facile generation of a diverse library of derivatives. The demonstrated anticancer activity of several analogs highlights the importance of the anthracene scaffold in designing new therapeutic agents. Future research should focus on the detailed elucidation of the mechanism of action of this compound itself, as well as the systematic exploration of structure-activity relationships within this class of compounds to optimize their therapeutic potential. The development of more potent and selective analogs could lead to the identification of novel drug candidates for the treatment of various cancers.

References

Methodological & Application

Application Notes and Protocols for Labeling Carboxylic Acids with 9-Anthryloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive detection and quantification of carboxylic acids, such as fatty acids, prostaglandins, and drug metabolites, are crucial in various fields of biomedical research and pharmaceutical development. Due to the lack of a strong chromophore or fluorophore in many of these molecules, derivatization is often necessary to enable highly sensitive analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This document provides a detailed protocol for the fluorescent labeling of carboxylic acids using 9-anthryloxirane as a derivatizing agent.

This compound is a fluorescent labeling reagent that reacts with the carboxyl group of an acid to form a highly fluorescent β-hydroxy ester derivative. The resulting product incorporates the intensely fluorescent anthracene moiety, allowing for detection at picomole levels. This method offers a robust and sensitive approach for the analysis of carboxylic acids in complex biological matrices.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the carboxylate anion on the epoxide ring of this compound. This reaction is typically catalyzed by a base, which serves to deprotonate the carboxylic acid, increasing its nucleophilicity. The ring-opening of the epoxide results in the formation of a stable ester bond and a secondary hydroxyl group.

Caption: Reaction of a carboxylic acid with this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of carboxylic acids with this compound and subsequent HPLC analysis.

Materials and Reagents

-

This compound

-

Carboxylic acid standard/sample

-

Anhydrous Acetonitrile (HPLC grade)

-

Triethylamine (TEA) or another suitable base catalyst

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (for mobile phase)

-

Standard laboratory glassware

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagent Preparation

-

Derivatization Reagent Solution: Prepare a 10 mM solution of this compound in anhydrous acetonitrile. Store in a dark, airtight container at 4°C.

-

Catalyst Solution: Prepare a 100 mM solution of triethylamine in anhydrous acetonitrile.

-

Sample/Standard Solution: Dissolve the carboxylic acid sample or standard in anhydrous acetonitrile to a final concentration of 1 mM.

Derivatization Procedure

The following workflow outlines the labeling process:

Caption: Experimental workflow for labeling and analysis.

-

To 100 µL of the 1 mM carboxylic acid solution in a microcentrifuge tube, add 200 µL of the 10 mM this compound solution.

-

Add 20 µL of the 100 mM triethylamine solution to catalyze the reaction.

-

Vortex the mixture gently and incubate at 60°C for 60 minutes in a heating block or water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

Dilute the sample with the HPLC mobile phase (e.g., 1:10) before injection.

HPLC-Fluorescence Detection

The derivatized carboxylic acids can be separated and detected using a reversed-phase HPLC system with a fluorescence detector.

Table 1: HPLC and Fluorescence Detector Parameters

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 80:20) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Fluorescence Excitation | 365 nm |

| Fluorescence Emission | 412 nm |

Data Presentation

The following tables summarize the key parameters and expected performance of this labeling protocol.

Table 2: Summary of Derivatization Conditions

| Parameter | Condition |

| Reagent | This compound |

| Catalyst | Triethylamine (TEA) |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 60°C |

| Time | 60 minutes |

| Molar Ratio | ~20-fold excess of reagent |

Table 3: Illustrative Quantitative Data for a Model Fatty Acid

This data is for illustrative purposes to demonstrate potential method performance.

| Parameter | Expected Value |

| Linear Range | 1 - 1000 pmol/injection |

| Limit of Detection (LOD) | ~0.5 pmol/injection |

| Limit of Quantification (LOQ) | ~1.5 pmol/injection |

| Precision (RSD%) | < 5% |

Conclusion

The protocol described provides a sensitive and reliable method for the fluorescent labeling of carboxylic acids with this compound for HPLC analysis. The formation of a stable, highly fluorescent derivative allows for the quantification of low levels of carboxylic acids in various sample types. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The provided methodologies and illustrative data highlight the potential of this method for high-sensitivity analysis. Further optimization of reaction and chromatographic conditions may be necessary for specific applications and analytes.

9-Anthryloxirane: Application Notes and Protocols for Derivatization Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Anthryloxirane is a fluorescent labeling reagent that can be utilized for the derivatization of various nucleophilic functional groups. Its rigid, aromatic anthracene moiety imparts fluorescence, allowing for sensitive detection of derivatized analytes using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection. The oxirane (epoxide) ring of this compound is susceptible to ring-opening reactions by nucleophiles, forming a stable covalent bond and introducing the fluorescent anthryl group to the target molecule. This property makes it a potentially valuable tool in analytical chemistry and drug development for the quantification of low-level analytes.

This document provides an overview of the potential derivatization reactions of this compound with primary and secondary amines, thiols, and phenols. Due to the limited availability of established protocols in the public domain, the following sections outline generalized reaction conditions and a foundational protocol that can be adapted and optimized for specific applications.

Derivatization Reactions of this compound

The core of this compound's utility as a derivatization agent lies in the nucleophilic ring-opening of its epoxide ring. This reaction is catalyzed under both acidic and basic conditions.

-

With Amines (Primary and Secondary): Primary and secondary amines can act as nucleophiles, attacking one of the carbon atoms of the epoxide ring. This results in the formation of a stable amino alcohol derivative. The reaction is typically carried out in an aprotic solvent.

-

With Thiols: Thiols are potent nucleophiles and are expected to react readily with this compound to form thioether derivatives. This reaction is often facilitated by a mild base to deprotonate the thiol to the more nucleophilic thiolate anion.

-

With Phenols: Phenols can also serve as nucleophiles for the ring-opening of epoxides, though they are generally less reactive than amines and thiols. The reaction may require a base to generate the phenoxide ion, which is a stronger nucleophile.

Experimental Protocols: A Generalized Approach

The following is a generalized protocol for the derivatization of a target analyte containing a primary amine, secondary amine, thiol, or phenol functional group with this compound. Note: These conditions are starting points and will require optimization for specific analytes.

Materials

-

This compound

-

Analyte of interest

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Base (for thiol and phenol derivatization, e.g., triethylamine, potassium carbonate)

-

Acid catalyst (optional, for amine derivatization, e.g., a Lewis acid)

-

HPLC grade solvents for analysis

-

Reaction vials

General Derivatization Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the chosen anhydrous aprotic solvent (e.g., 1-10 mg/mL).

-

Prepare a stock solution of the analyte in the same solvent.

-

If using a base or catalyst, prepare a solution in the same solvent.

-

-

Reaction Mixture:

-

In a reaction vial, combine the analyte solution with an excess of the this compound solution. A molar excess of the derivatizing reagent is typically used to ensure complete reaction of the analyte.

-

If required, add the base or catalyst to the reaction mixture.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature. Initial experiments can be conducted at room temperature, with the temperature being elevated (e.g., 50-80 °C) to increase the reaction rate if necessary.

-

Allow the reaction to proceed for a set amount of time. Reaction times can vary from 30 minutes to several hours and should be optimized.

-

-

Reaction Quenching and Sample Preparation:

-

After the desired reaction time, the reaction may be quenched by adding a small amount of a reagent that reacts with the excess this compound (e.g., a primary amine or thiol).

-

Dilute the reaction mixture with the mobile phase to be used for HPLC analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Data Presentation

Due to the scarcity of published quantitative data for this compound derivatization reactions, a comprehensive table for comparison is not feasible at this time. Researchers are encouraged to generate their own data by systematically varying the parameters outlined in the generalized protocol to determine the optimal conditions for their specific analyte. Key parameters to optimize and tabulate include:

| Parameter | Range to Investigate | Analyte | Derivatization Reagent | Molar Ratio (Analyte:Reagent) | Solvent | Catalyst/Base | Temperature (°C) | Time (min) | Yield (%) |

| Example | Amine X | This compound | 1:1 to 1:10 | Acetonitrile | None | 25 - 80 | 30 - 240 | To be determined |

Visualizations

Logical Workflow for Method Development

The following diagram illustrates a logical workflow for developing a derivatization method using this compound.

Caption: Workflow for derivatization method development.

Proposed Reaction Signaling Pathway

This diagram illustrates the general nucleophilic ring-opening reaction of this compound.

Caption: General reaction pathway for this compound derivatization.

Conclusion and Future Directions

While this compound holds theoretical promise as a fluorescent derivatization reagent, the lack of established and validated protocols in the scientific literature indicates that its practical application is not widespread. The information presented here serves as a foundational guide for researchers interested in exploring its potential. Significant methods development and validation will be required to establish robust and reliable analytical procedures for specific applications. It is recommended that any developed method be thoroughly validated for parameters such as reaction kinetics, derivative stability, linearity, limit of detection (LOD), and limit of quantification (LOQ). Further research into the reaction of this compound has indicated that in some cases, it may be unreactive or lead to the formation of unidentified byproducts, suggesting that its reactivity profile may be highly dependent on the specific nucleophile and reaction conditions.

Application Note: High-Sensitivity Analysis of Carboxylic Acids and Their Derivatives Using a Novel HPLC-FLD Method with 9-Anthryloxirane Derivatization

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of carboxylic acids, such as fatty acids and other small molecules containing a carboxyl group, with 9-anthryloxirane for subsequent quantitative analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Introduction

The quantitative determination of low-concentration carboxylic acids is crucial in various fields, including clinical diagnostics, pharmaceutical development, and metabolomics. Due to their general lack of a strong chromophore or fluorophore, direct analysis of these compounds by HPLC with UV or fluorescence detection is often not feasible. Chemical derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity.

This compound is a fluorescent labeling reagent that contains a highly fluorescent anthracene moiety and a reactive oxirane (epoxide) ring. The oxirane ring can react with nucleophiles, such as the carboxylate anion of a carboxylic acid, under basic catalysis to form a stable, fluorescently tagged ester. This method provides a basis for the development of a highly sensitive analytical procedure for the quantification of various carboxylic acids. The anthracene group offers favorable spectroscopic properties for fluorescence detection, typically with an excitation wavelength (λex) around 365 nm and an emission wavelength (λem) around 410 nm.

This application note details a proposed method for the derivatization and analysis of carboxylic acids using this compound and HPLC-FLD.

Experimental Protocols

2.1. Materials and Reagents

-

This compound

-

Carboxylic acid standards (e.g., fatty acids, pharmaceutical compounds)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

A crown ether catalyst (e.g., 18-Crown-6)

-

Potassium carbonate (K2CO3) or another suitable base

-

Standard laboratory glassware and equipment

2.2. Standard Solution Preparation

Prepare stock solutions of carboxylic acid standards and this compound in acetonitrile at a concentration of 1 mg/mL. Store these solutions in a cool, dark place. Working standards can be prepared by diluting the stock solutions with acetonitrile to the desired concentrations.

2.3. Derivatization Protocol

-

To 100 µL of a standard or sample solution containing the carboxylic acid in a clean, dry vial, add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Add 50 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.

-

Add approximately 2 mg of powdered potassium carbonate to the mixture.

-

Seal the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

-

After cooling to room temperature, centrifuge the solution to pellet the potassium carbonate.

-

Transfer the supernatant to a clean HPLC vial for analysis. An optional filtration step using a 0.22 µm syringe filter can be performed.

2.4. HPLC-FLD Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 70% B

-

5-20 min: 70% to 100% B (linear gradient)

-

20-25 min: 100% B (isocratic)

-

25.1-30 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): 365 nm

-

Emission Wavelength (λem): 410 nm

-

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a model carboxylic acid (e.g., a long-chain fatty acid) derivatized with this compound. This data is based on typical performance for anthracene-tagged derivatives and should be validated for specific applications.

| Parameter | Expected Value |

| Retention Time (tR) | 15 - 20 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 1 - 10 fmol |

| Limit of Quantification (LOQ) | 5 - 30 fmol |

| Precision (%RSD) | < 5% |

| Recovery (%) | 90 - 105% |

Mandatory Visualizations

Derivatization Reaction Pathway

Experimental Workflow

Application Notes: 9-Anthryloxirane as a Fluorescent Probe for Lipid Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive detection and quantification of lipids, particularly fatty acids, are crucial in various fields, including biomedical research, diagnostics, and drug development. Fluorescent labeling of fatty acids followed by high-performance liquid chromatography (HPLC) is a powerful technique that offers high sensitivity and selectivity. Anthracene derivatives are a well-established class of fluorescent probes due to their high quantum yields and distinct spectral properties.

This document provides detailed application notes on the proposed use of 9-anthryloxirane as a fluorescent derivatization agent for the analysis of fatty acids. While specific, validated protocols for this compound are not extensively documented in scientific literature, this guide offers a generalized protocol based on the known reactivity of epoxides with carboxylic acids and by drawing parallels with other established anthracene-based labeling reagents.

Principle of Derivatization

This compound is an epoxide-containing fluorophore. The derivatization of a fatty acid with this compound is proposed to proceed via the ring-opening of the epoxide by the carboxylate group of the fatty acid. This reaction can be catalyzed by either an acid or a base, resulting in the formation of a highly fluorescent hydroxy ester derivative. This covalent modification introduces the fluorescent anthracenyl group onto the fatty acid, enabling its sensitive detection.

Proposed Chemical Reaction

The following diagram illustrates the proposed reaction between a fatty acid (represented with R-COOH) and this compound.

Caption: Proposed reaction of a fatty acid with this compound.

Experimental Protocols

I. Proposed Protocol for Derivatization of Fatty Acids with this compound

Disclaimer: The following is a generalized protocol and may require optimization for specific fatty acids and sample matrices.

Materials:

-

This compound

-

Fatty acid standard or lipid extract

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)

-

Catalyst:

-

Base catalyst: A non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a crown ether complex of potassium fluoride.

-

Acid catalyst: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid like p-toluenesulfonic acid.

-

-

Quenching solution (e.g., dilute aqueous acid for base-catalyzed reaction, or water for acid-catalyzed reaction)

-

HPLC-grade solvents for extraction and analysis

Procedure:

-

Sample Preparation:

-

For free fatty acids in a sample, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract or a known amount of fatty acid standard in the chosen anhydrous solvent.

-

-

Derivatization Reaction:

-

To the fatty acid solution, add a molar excess (e.g., 5 to 10-fold) of this compound.

-

Add a catalytic amount of the chosen acid or base catalyst.

-

Incubate the reaction mixture at a controlled temperature (start with room temperature and optimize up to 60-80°C if necessary) for a specific duration (e.g., 1-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or a pilot HPLC run.

-

-

Reaction Quenching and Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding the appropriate quenching solution.

-

Extract the derivatized fatty acids into an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic phase with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure or a stream of nitrogen.

-

-

Sample Preparation for HPLC:

-

Reconstitute the dried, derivatized sample in the initial mobile phase for HPLC analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-